molecular formula C16H14N4S B11956539 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide CAS No. 7274-93-3

2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide

Cat. No.: B11956539
CAS No.: 7274-93-3
M. Wt: 294.4 g/mol
InChI Key: FMUWNGSZLDHRAS-WOJGMQOQSA-N
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Description

2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves the condensation of indole-3-carbaldehyde with N-phenylhydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

7274-93-3

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1-[(E)-1H-indol-3-ylmethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H14N4S/c21-16(19-13-6-2-1-3-7-13)20-18-11-12-10-17-15-9-5-4-8-14(12)15/h1-11,17H,(H2,19,20,21)/b18-11+

InChI Key

FMUWNGSZLDHRAS-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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